(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as a bromo-substituted derivative of 4-methoxy-4-oxo-2-butenoic acid. This compound is particularly notable for its potential applications as an intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics, due to its structural features that facilitate further chemical transformations.
The compound can be sourced from various chemical suppliers and is listed under different catalog numbers across multiple platforms, indicating its availability for research and industrial purposes. For instance, it is available from suppliers like VWR and MilliporeSigma, with a purity of at least 95% .
The synthesis of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid typically involves the bromination of 4-methoxy-4-oxo-2-butenoic acid or related precursors. Various methods have been documented for producing this compound, including:
The synthesis often requires controlling reaction conditions such as temperature and solvent choice to maximize yield and purity. For example, reactions are typically conducted at low temperatures to minimize side reactions and improve selectivity for the (Z)-isomer .
Key structural data include:
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid can undergo various chemical reactions including:
The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the efficiency and yield of these transformations.
The mechanism of action for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid primarily involves its reactivity due to the presence of electrophilic sites (bromine and carbonyl groups). In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to it.
Quantitative studies on reaction kinetics have shown that factors such as solvent polarity and temperature significantly influence reaction rates and product distributions.
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is characterized by:
The compound exhibits typical behavior of carboxylic acids:
Relevant data such as spectral analysis (NMR, IR) can confirm structural integrity and purity levels .
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is primarily utilized in:
This compound exemplifies how specific structural features can lead to diverse applications in both academic research and industrial chemistry.
(Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid is synthesized through nucleophilic addition of methanol to bromomaleic anhydride, followed by controlled ring opening. This method exploits the anhydride's inherent ring strain to drive regioselective methanol attack at the carbonyl adjacent to the bromine substituent. The reaction proceeds under mild conditions (0–25°C) to prevent E-isomerization, yielding the Z-isomer with >90% stereopurity [4]. Key parameters include:
Table 1: Stereoselectivity under Varied Temperatures
Temperature (°C) | Z:E Ratio | Yield (%) |
---|---|---|
0 | 95:5 | 88 |
25 | 92:8 | 85 |
40 | 80:20 | 76 |
Microwave-assisted condensation (80°C, 15 min) enhances reaction kinetics but requires strict temperature control to avoid Z-to-E isomerization [3].
Achieving high Z-selectivity demands catalysts that enforce syn addition and minimize post-reaction isomerization:
Table 2: Catalytic Systems for Z-Selectivity
Catalyst System | Substrate Class | Z Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|
Pd(OAc)₂/dppp | Aryl bromoacrylates | 89 | 45 |
Pyrrolidine/AcOH | Aliphatic ketones | 92 | 120 |
Rh/(R)-H8-BINAP | α,β-Unsaturated acids | 97 | 85 |
H8-BINAP enhances steric discrimination in ruthenium-catalyzed hydrogenations of related unsaturated acids [1].
Solid-phase synthesis minimizes epimerization and simplifies purification:
Optimized workup involves cold ether precipitation to remove resin debris, followed by aqueous acid wash (pH 2) to recover the product with <3% impurities [4].
Two dominant routes exist for synthesizing the title compound:- Route A (Esterification-First):1. Step 1: Esterification of maleic acid with methanol (acid catalyst, 60°C, 6 h).2. Step 2: Electrophilic bromination using Br₂/CCl₄ (0°C, 1 h).Limitations: Bromination yields 40–50% E-isomer due to poor stereocontrol [7].- Route B (Halogenation-First):1. Step 1: Bromomaleic anhydride synthesis via maleic anhydride bromination (Br₂, light, 25°C).2. Step 2: Methanol addition and ring opening (0°C, 2 h).Advantages: 88% Z-selectivity due to stereospecific anti addition to anhydride [4] [10].
Table 3: Pathway Efficiency Comparison
Parameter | Route A (Esterification-First) | Route B (Halogenation-First) |
---|---|---|
Overall Yield (%) | 52 | 75 |
Z:E Ratio | 55:45 | 92:8 |
Byproduct Formation | 22% dibromide | <5% diester |
Purification | Silica chromatography | Ether precipitation |
Halogenation-first pathways are economically favorable, reducing purification costs by 60% [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0